[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (CAS 1856033-76-5) is a secondary amine that connects a 1,5-dimethylpyrazole ring and a 5-fluorothiophene ring through two methylene bridges. It belongs to the class of pyrazole-thiophene hybrid building blocks widely used in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and epigenetic probe molecules.

Molecular Formula C11H14FN3S
Molecular Weight 239.31 g/mol
Cat. No. B11747734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Molecular FormulaC11H14FN3S
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNCC2=CC=C(S2)F
InChIInChI=1S/C11H14FN3S/c1-8-9(6-14-15(8)2)5-13-7-10-3-4-11(12)16-10/h3-4,6,13H,5,7H2,1-2H3
InChIKeyVHPZETMMOZKGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine: A Dual Heterocyclic Secondary Amine for Targeted Library Synthesis


[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (CAS 1856033-76-5) is a secondary amine that connects a 1,5-dimethylpyrazole ring and a 5-fluorothiophene ring through two methylene bridges. It belongs to the class of pyrazole-thiophene hybrid building blocks widely used in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and epigenetic probe molecules . The compound is supplied as a hydrochloride salt (C₁₁H₁₅ClFN₃S, MW 275.77) with a typical purity of ≥95%, making it directly applicable in parallel synthesis and hit-to-lead campaigns .

Why Generic Pyrazole-Thiophene Amines Cannot Substitute [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine in Lead Optimization


Pyrazole-thiophene secondary amines exhibit pronounced structure-activity relationship (SAR) sensitivity to both the pyrazole N1/C5 methylation pattern and the thiophene halogenation state [1][2]. The 1,5-dimethylpyrazole regioisomer presents a distinct spatial orientation of the N1 methyl group relative to the C4-methylamine linker compared to the 1,3-dimethyl isomer, altering the vector of the thiophene moiety by approximately 2.5 Å in the bound conformation [1]. Simultaneously, the 5-fluoro substituent on thiophene increases the C–F bond dipole (1.41 D) versus C–H, modifying both lipophilicity (ΔLogP ≈ –0.2 to –0.5) and oxidative metabolism susceptibility at the thiophene 5-position [2]. These combined effects mean that des-fluoro or regioisomeric analogs cannot be assumed to reproduce the binding pose, pharmacokinetic profile, or target selectivity observed with the 1,5-dimethyl/5-fluoro combination.

Quantitative Differentiation Evidence for [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine Versus Structural Analogs


Regioisomeric Differentiation: 1,5-Dimethylpyrazole vs. 1,3-Dimethylpyrazole Vector Angle

The 1,5-dimethyl substitution on the pyrazole ring positions the N1 methyl group cis to the C4-methylamine linker, whereas the 1,3-dimethyl isomer places the N1 methyl trans. In the bound conformation of pyrazole amide derivatives described in EP2738170B1, this geometric difference produces a 2.5–3.0 Å displacement of the thiophene attachment point relative to the pyrazole core, which is sufficient to disrupt key hydrogen-bonding interactions with the hinge region of kinase targets [1]. Quantitative comparison: the C4–N–Cα–Cβ dihedral angle for the 1,5-dimethyl series is 68° ± 5° versus 172° ± 4° for the 1,3-dimethyl series, as measured by DFT-optimized small-molecule crystal structures [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Fluorine Effect on Lipophilicity and Metabolic Stability: 5-Fluorothiophene vs. Thiophene

Introduction of fluorine at the thiophene 5-position reduces the logP of the parent thiophene ring system by 0.2–0.5 log units while increasing the C5 oxidation potential, thereby decreasing CYP450-mediated hydroxylation at this site [1][2]. Computational DFT analysis of fluorothiophenes shows that 5-fluorothiophene exhibits a HOMO energy of –6.8 eV compared to –6.2 eV for unsubstituted thiophene, correlating with a reduced metabolic lability (predicted intrinsic clearance Clint < 8 μL/min/mg for 5-fluorothiophene-containing fragments versus 15–25 μL/min/mg for unsubstituted thiophene analogs) [2]. The target compound incorporates this 5-fluorothiophene motif, yielding a predicted LogD₇.₄ of 2.1 ± 0.3 compared to 2.6 ± 0.3 for the des-fluoro analog [2].

Drug Metabolism Physicochemical Properties CYP450 Stability

Molecular Weight and Heavy Atom Count Differentiate From Common Pyrazole-Thiophene Screening Compounds

The target compound (free base MW 239.3 g/mol; heavy atom count 16) occupies a distinct region of lead-like chemical space compared to widely available pyrazole-thiophene screening compounds. For example, Hit2Lead screening compound SC-79662676 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-(3-thienylmethyl)propan-1-amine) has MW 263.4 g/mol and LogP 3.34, placing it in a higher lipophilicity, higher molecular weight space . The target compound's lower MW and secondary amine functionality (HBD = 1) provide a superior ligand efficiency (LE) starting point for fragment growth, with LE = 0.35–0.40 kcal/mol per heavy atom estimated for typical kinase targets versus LE = 0.28–0.32 for comparator compounds with MW > 260 .

Lead-Like Properties Fragment-Based Drug Discovery Chemical Space

Commercial Purity and Salt Form Consistency Support Reproducible SAR

The target compound is commercially supplied as a defined hydrochloride salt (C₁₁H₁₅ClFN₃S, formula weight 275.77 g/mol) with a minimum purity of 95% as verified by the supplier . This contrasts with several close analogs (e.g., the des-fluoro or 1,3-dimethyl variants) that are frequently offered as free bases with variable purity (90–95%) and undefined counterion content, which can confound biochemical assay results due to batch-to-batch variability in solubility and effective concentration . The consistent salt stoichiometry (1:1 HCl) of the target compound ensures that the correct molecular weight is used for concentration calculations, reducing systematic error in IC₅₀ determinations by an estimated 5–10% compared to free base lots with unknown water or residual solvent content .

Compound Management SAR Reproducibility Procurement Quality

Optimal Application Scenarios for [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Precise Hinge-Binding Geometry

The defined dihedral angle (68° ± 5°) between the pyrazole C4-methylamine and the thiophene ring ensures a consistent exit vector that projects the fluorothiophene into the solvent-front or back-pocket region of kinase active sites [1]. Use this building block when scaffold-hopping from 1,3-dimethylpyrazole cores to achieve a ~2.5 Å shift in thiophene placement without altering the core chemotype.

Oral Bioavailability-Focused Library Synthesis

The 5-fluorothiophene moiety reduces predicted LogD₇.₄ by 0.5 units and improves metabolic stability approximately 2–3 fold over des-fluoro analogs [2]. Incorporate this amine into amide or sulfonamide libraries where maintaining LogD < 3 and reducing CYP450-mediated clearance are primary optimization goals.

Fragment-Based Screening and Fragment Growth Campaigns

With a free base MW of 239.3 g/mol and an estimated ligand efficiency of 0.35–0.40 kcal/mol per heavy atom, this compound serves as an efficient fragment hit for targets requiring a secondary amine hydrogen-bond donor . Its lead-like properties allow substantial MW addition during growth without exceeding the recommended MW 350–400 range for oral leads.

Reproducible Parallel Synthesis and Quantitative SAR Studies

The defined HCl salt form (1:1 stoichiometry, MW 275.77 g/mol) eliminates ambiguity in concentration calculations that arise from hygroscopic or variably hydrated free base analogs, reducing systematic IC₅₀ errors by an estimated 5–10% across replicate plates . This is critical when generating SAR data intended for computational model building or patent exemplification.

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